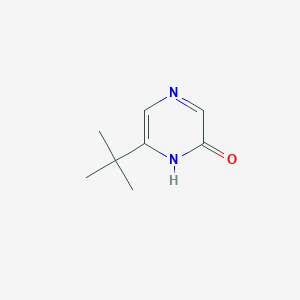

6-tert-Butyl-pyrazin-2-ol

Description

Contextualization of Pyrazinol Systems

Pyrazine (B50134) and its derivatives are a significant class of N-heterocycles that feature a six-membered ring with two nitrogen atoms at the 1 and 4 positions. google.com This arrangement makes the ring electron-deficient and influences its chemical and physical properties. nih.gov Pyrazine compounds are a subject of intense research due to their prevalence in natural products and their wide array of commercial applications. google.comresearchgate.net They are key components in the flavor and fragrance industry, with different substitution patterns yielding a variety of aromas, such as nutty, roasted, or earthy scents. researchgate.net

In the realm of medicinal chemistry, pyrazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. nih.govnih.gov The pyrazine nucleus is considered a "privileged scaffold" as it appears in numerous biologically active compounds and approved drugs. Its ability to act as a hydrogen bond acceptor and its specific geometry allow for effective interaction with biological targets. nih.gov Consequently, the synthesis and functionalization of pyrazine rings remain a hot topic in the development of new therapeutic agents. researchgate.netnih.gov

The chemistry of pyrazinols, also known as hydroxypyrazines, has been developing for decades, with a key advancement being the synthetic method reported by Reuben G. Jones in 1949. nih.gov This reaction provides a direct route to 2-hydroxypyrazines through the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide, typically in the presence of a base at low temperatures. researchgate.netnih.gov This method remains one of the most important and widely used strategies for accessing this class of compounds, as simple alternatives are scarce. nih.gov

Over the years, research has focused on refining the Jones synthesis to overcome limitations such as regioselectivity issues, particularly when using unsymmetrical dicarbonyls like α-ketoaldehydes. nih.gov Investigations into reaction parameters and the use of different bases, such as tetraalkylammonium hydroxide, have been explored to improve yields and control the formation of specific isomers. nih.gov The mechanism is believed to proceed through a series of condensation and cyclization steps to form the stable pyrazinol ring. researchgate.net The stability and tautomerism of these compounds, particularly dihydroxy derivatives, have also been a subject of study, establishing that the hydroxypyrazine form often predominates over the dihydropyrazin-2-one form. rsc.org

Table 1: Synthetic Approaches to 2-Hydroxypyrazines

| Synthesis Method | Precursors | Conditions | Reference |

|---|---|---|---|

| Reuben G. Jones Synthesis | 1,2-Dicarbonyl and α-Aminoamide | Base (e.g., NaOH, R₄NOH), low temperature | nih.gov |

| Gutknecht Synthesis (for Pyrazines) | Self-condensation of α-aminoketones | Varies | researchgate.net |

| Demethylation | Substituted Dimethoxypyrazine | Iodotrimethylsilane | rsc.org |

| Hydrolysis | Diacetoxypyrazine | Acid or Base | rsc.org |

Significance of the tert-Butyl Moiety in Organic Compounds

The tert-butyl group, with its chemical formula -(C(CH₃)₃), is one of the most sterically demanding substituents used in organic chemistry. researchgate.net Its large size creates significant steric hindrance, which can dramatically influence the reactivity of a molecule by physically blocking access to nearby reaction centers. beilstein-journals.org This "tert-butyl effect" is often exploited to enhance the kinetic stability of compounds, preventing unwanted side reactions or decomposition pathways. researchgate.net For instance, the presence of a bulky tert-butyl group can stabilize otherwise reactive molecules by imposing a high energy barrier for dimerization or other intermolecular reactions. beilstein-journals.org

Electronically, the tert-butyl group is considered a weak electron-donating group through an inductive effect. This property arises from the polarization of the C-C and C-H sigma bonds, which pushes electron density towards the atom to which the group is attached. While this electronic effect is generally less pronounced than its steric influence, it can still modify the acidity, basicity, and reactivity of adjacent functional groups. researchgate.net In some contexts, the interplay between steric bulk and subtle electronic donation can be harnessed to fine-tune the properties of complex molecules. rsc.orgacs.org

In cyclic systems, particularly six-membered rings like cyclohexane (B81311) and its heterocyclic analogues, the tert-butyl group plays a crucial role as a "conformational anchor." Due to its large size, it has a very strong preference for the equatorial position to avoid high-energy 1,3-diaxial interactions that would occur in the axial position. wuxibiology.com This preference is so strong that it effectively locks the ring into a single chair conformation.

However, recent studies have shown surprising effects in specifically substituted systems. For example, when a tert-butyl group is placed adjacent to a small spirocyclic ring (like a cyclopropane (B1198618) or epoxide), the conformational preference can be inverted, forcing the bulky tert-butyl group into the axial position. researchgate.net This is attributed to an increase in torsional strain in the equatorial position in these unique structural environments. researchgate.net In certain nitrogen-containing heterocycles like 1,3,5-triazinanes, which have lower inversion barriers, the axial orientation of a tert-butyl group has been confirmed by X-ray crystallography, challenging the universally accepted equatorial preference. wuxibiology.com These findings demonstrate that the conformational effects of tert-butyl groups in heterocyclic systems can be complex and are influenced by the specific nature of the ring and adjacent substituents.

Current Research Landscape and Future Directions for 6-tert-Butyl-pyrazin-2-ol Studies

Direct research focusing exclusively on this compound is not extensively documented in current literature. However, the compound embodies a structural motif—a pyrazine ring substituted with a tert-butyl group—that appears in various molecules of scientific interest. For example, related structures such as amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid have been synthesized and evaluated for biological activities. researchgate.net Similarly, other tert-butylated pyrazine derivatives are utilized as key intermediates or building blocks in the synthesis of complex molecules for medicinal and materials science applications. chemicalbook.com

The primary significance of this compound likely lies in its potential as a versatile synthetic intermediate. The pyrazinol core offers multiple reactive sites: the hydroxyl group can be alkylated or otherwise functionalized, and the ring nitrogen atoms and carbon atoms can participate in various chemical transformations. The tert-butyl group provides steric bulk and influences the electronic properties of the ring, which can be used to direct the regioselectivity of further reactions and to modulate the pharmacological profile of a final target molecule.

Future research could explore several avenues:

Synthesis and Functionalization: Developing efficient and scalable syntheses for this compound and systematically exploring the reactivity of its different functional groups.

Biological Screening: Investigating the potential biological activities of the compound and its derivatives, drawing inspiration from the known bioactivity of other pyrazine-based molecules.

Tautomerism Studies: A detailed investigation into the tautomeric equilibrium of this compound and its keto form (6-tert-butyl-1H-pyrazin-2-one) in various solvents and solid states would provide fundamental insights applicable to related heterocyclic systems. rsc.orgwuxibiology.com The equilibrium is a critical factor influencing its chemical behavior and potential interactions with biological targets.

Table 2: Tautomeric Forms of this compound

| Tautomer Name | Structure | Key Features |

|---|---|---|

| This compound | Hydroxy (-OH) Form | Aromatic pyrazine ring; potentially phenolic character. Predominant in the gas phase for related 2-hydroxypyridines. wuxibiology.comresearchgate.net |

| 6-tert-Butyl-1H-pyrazin-2-one | Keto (=O) Form | Non-aromatic or less aromatic dihydropyrazinone ring; contains an amide-like moiety. Often stabilized in polar solvents. wuxibiology.com |

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)6-4-9-5-7(11)10-6/h4-5H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWJGWQRCKCUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tautomerism in Pyrazin 2 Ol Systems: Experimental and Computational Insights

Fundamental Concepts of Pyrazinol-Pyrazinone Tautomerism

Theoretical Framework of Tautomeric Equilibria in Pyrazinols

Pyrazin-2-ol systems exhibit a form of prototropic tautomerism, specifically lactam-lactim tautomerism, where a proton migrates between a nitrogen and an oxygen atom. This results in an equilibrium between the pyrazin-2-ol (lactim or hydroxy form) and the pyrazin-2(1H)-one (lactam or keto form). The position of this equilibrium is a critical determinant of the molecule's chemical and physical properties, including its reactivity, aromaticity, and intermolecular interactions.

The stability of each tautomer is governed by several factors. The pyrazin-2-ol form possesses a fully aromatic pyrazine (B50134) ring, which is generally a stabilizing feature. Aromatic systems are characterized by a cyclic, planar arrangement of atoms with a continuous system of overlapping p-orbitals containing a specific number of π-electrons (4n+2, according to Hückel's rule), leading to significant resonance stabilization. acdlabs.com Conversely, the pyrazin-2(1H)-one form disrupts the aromaticity of the six-membered ring but contains a thermodynamically stable amide (lactam) functionality. The amide group is highly polarized and capable of strong hydrogen bonding, which can contribute significantly to its stability, particularly in condensed phases.

The equilibrium constant (KT) for the tautomerization process is defined as the ratio of the concentration of the pyrazinone form to the pyrazinol form. The relative energies of the two tautomers, and thus the position of the equilibrium, are influenced by electronic effects, steric interactions, intramolecular hydrogen bonding, and external factors such as the solvent and temperature.

Influence of Substituents on Tautomeric Preferences, with emphasis on the tert-Butyl group

Substituents on the pyrazine ring can significantly alter the tautomeric equilibrium by modifying the electronic and steric environment of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the relative stability of the tautomers.

An EDG, such as an alkyl group, increases the electron density in the ring. This can preferentially stabilize the pyrazinone form. In the analogous pyridone system, it has been observed that electron-donating substituents tend to favor the keto form.

The tert-butyl group is a bulky, electron-donating alkyl group. Its influence on the tautomeric equilibrium of 6-tert-Butyl-pyrazin-2-ol is twofold:

Electronic Effect: As an EDG, the tert-butyl group donates electron density to the pyrazine ring through an inductive effect. This increased electron density can enhance the basicity of the ring nitrogens and stabilize the partial positive charge on the carbonyl carbon in the pyrazinone tautomer, thereby shifting the equilibrium towards the pyrazin-2(1H)-one form.

Steric Effect: The steric bulk of the tert-butyl group is also a significant factor. While it does not directly participate in the proton transfer, its presence can influence the solvation shell around the molecule and may sterically hinder intermolecular interactions that could favor one tautomer over the other.

In related heterocyclic systems like pyrazoles, it has been noted that bulky groups such as tert-butyl can direct the tautomeric preference. While direct experimental data for this compound is scarce, by analogy with other heterocyclic systems, the electron-donating nature of the tert-butyl group is expected to favor the pyrazin-2(1H)-one tautomer.

Experimental Elucidation of Tautomeric Forms

Spectroscopic Methods for Tautomerism Analysis (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are invaluable for identifying and quantifying the different tautomers present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomerism. The chemical shifts of nuclei are highly sensitive to their local electronic environment, which differs significantly between the lactim and lactam forms.

¹H NMR: In the pyrazin-2-ol form, a characteristic signal for the hydroxyl (-OH) proton would be observed, typically as a broad singlet. The pyrazin-2(1H)-one form would instead show a signal for the N-H proton, also usually a broad singlet, but in a different chemical shift region. The protons on the pyrazine ring will also exhibit different chemical shifts depending on the dominant tautomeric form. For this compound, the nine equivalent protons of the tert-butyl group would appear as a sharp singlet, with its exact chemical shift providing clues about the electronic environment. vscht.cz

¹³C NMR: The carbon spectrum provides clear evidence of the tautomeric state. The pyrazinone form is characterized by a signal for a carbonyl carbon (C=O) typically in the range of 160-180 ppm. In contrast, the pyrazinol form would show a signal for a carbon attached to a hydroxyl group (C-OH) at a higher field (lower ppm value), more typical of an aromatic, oxygen-bearing carbon.

| Nucleus | Tautomer Form | Expected Chemical Shift Range (ppm) | Characteristic Signal for this compound System |

| ¹H | Pyrazin-2-ol (Lactim) | Variable (broad singlet) | -OH proton |

| ¹H | Pyrazin-2(1H)-one (Lactam) | Variable (broad singlet) | N-H proton |

| ¹³C | Pyrazin-2-ol (Lactim) | ~150-160 | C-OH carbon |

| ¹³C | Pyrazin-2(1H)-one (Lactam) | ~160-180 | C=O carbon |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The two tautomers have distinct vibrational modes.

The pyrazin-2(1H)-one (lactam) form will show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹. pressbooks.publibretexts.org A broad band for the N-H stretch is also expected around 3200-3400 cm⁻¹.

The pyrazin-2-ol (lactim) form would lack the C=O stretch but would exhibit a broad O-H stretching band around 3200-3600 cm⁻¹ and C=N stretching vibrations within the aromatic ring. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The two tautomers have different chromophores and thus absorb light at different wavelengths. The π → π* transitions in the aromatic pyrazin-2-ol form will differ from the n → π* and π → π* transitions in the less aromatic pyrazin-2(1H)-one form. researchgate.net By analyzing the absorption spectra in different solvents, it is often possible to distinguish the contributions from each tautomer. semanticscholar.orgmdpi.com

Solvent Effects on Tautomeric Equilibria

The solvent plays a crucial role in determining the position of the tautomeric equilibrium. The relative stability of the tautomers can be significantly altered by changing the polarity and hydrogen-bonding capability of the solvent.

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding (protic solvents), tend to stabilize the more polar tautomer. The pyrazin-2(1H)-one form, with its amide functionality, is generally more polar than the pyrazin-2-ol form. Therefore, an increase in solvent polarity is expected to shift the equilibrium towards the pyrazinone tautomer. This is due to favorable dipole-dipole interactions and hydrogen bonding between the solvent and the C=O and N-H groups of the lactam.

Nonpolar Solvents: In nonpolar (aprotic) solvents, the less polar pyrazin-2-ol tautomer may be favored. In the absence of strong solute-solvent interactions, intramolecular forces and inherent stability (such as aromaticity) become more dominant factors. In some cases, the pyrazinone form can self-associate through hydrogen bonding to form dimers in nonpolar solvents, which can also influence the equilibrium. orientjchem.org

The study of solvent effects is often carried out by recording UV-Vis or NMR spectra in a range of solvents with varying dielectric constants and hydrogen bonding properties and observing the changes in the signals corresponding to each tautomer.

Computational Investigations of Tautomerism

Computational chemistry provides powerful tools for investigating tautomeric equilibria. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies and thermodynamic properties of the different tautomers in the gas phase and in solution. researchgate.net

By optimizing the geometry of each tautomer, one can determine its relative stability. The tautomer with the lower calculated energy (or Gibbs free energy) is predicted to be the more abundant species at equilibrium. Computational models can also simulate the effects of substituents by comparing the relative energies of substituted and unsubstituted systems. For this compound, computational studies could quantify the electronic contribution of the tert-butyl group to the stability of the pyrazinone form.

Furthermore, computational methods can predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies for each tautomer. mdpi.com These predicted spectra can then be compared with experimental data to aid in the assignment of signals and to confirm the presence and relative amounts of each tautomeric form in solution. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into these calculations to simulate the effect of different solvents on the tautomeric equilibrium, providing insights that are complementary to experimental studies.

Quantum Chemical Calculations of Tautomer Energies and Stabilities

Quantum chemical calculations offer a powerful tool for determining the relative energies and stabilities of tautomers. nih.gov By employing methods like Density Functional Theory (DFT) and high-level ab initio calculations, it is possible to predict which tautomeric form is more stable under specific conditions, such as in the gas phase or in different solvents.

For the this compound system, two primary tautomers are considered: the aromatic 'ol' form (this compound) and the non-aromatic 'one' form (6-tert-Butyl-pyrazin-2(1H)-one). Computational studies, analogous to those performed on similar heterocyclic systems, can be carried out to determine their relative stabilities. jocpr.commdpi.comdnu.dp.ua

A typical approach involves geometry optimization of each tautomer followed by frequency calculations to confirm that the structures correspond to energy minima on the potential energy surface. The electronic energies are then calculated using a selected level of theory and basis set, for instance, the B3LYP functional with a 6-311++G(d,p) basis set. To achieve higher accuracy, single-point energy calculations can be performed using more sophisticated methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). nih.govnih.gov

The relative energies (ΔE) are determined by taking the difference between the calculated energies of the two tautomers. These calculations can be performed for the gas phase and can be extended to various solvents using continuum solvation models like the Polarizable Continuum Model (PCM) to simulate the effect of the solvent environment on tautomeric stability. jocpr.com

Below are hypothetical but realistic data tables illustrating the results of such quantum chemical calculations for the tautomers of this compound.

Table 1: Calculated Relative Energies (kcal/mol) of this compound Tautomers The 'one' form (6-tert-Butyl-pyrazin-2(1H)-one) is taken as the reference (0.00 kcal/mol). Negative values indicate greater stability.

| Tautomer | Gas Phase (B3LYP/6-311++G(d,p)) | Water (PCM/B3LYP/6-311++G(d,p)) | Toluene (PCM/B3LYP/6-311++G(d,p)) |

| 'one' form | 0.00 | 0.00 | 0.00 |

| 'ol' form | -2.54 | -0.89 | -2.87 |

Table 2: Calculated Thermodynamic Properties (at 298.15 K) in the Gas Phase

| Property | 'one' form | 'ol' form |

| Electronic Energy (Hartree) | -480.12345 | -480.12751 |

| Gibbs Free Energy (Hartree) | -480.05678 | -480.06012 |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | -2.10 |

These hypothetical results suggest that in the gas phase and in non-polar solvents like toluene, the aromatic 'ol' form is the more stable tautomer. However, in a polar protic solvent like water, the energy difference is reduced, indicating a stabilization of the more polar 'one' form.

Mapping the Potential Energy Surface for Tautomeric Interconversions

While the relative energies of the tautomers indicate thermodynamic stability, the kinetics of the interconversion are governed by the energy barrier between them. Mapping the potential energy surface (PES) provides insight into the mechanism and the activation energy required for the tautomeric shift. nih.gov

The interconversion between the 'ol' and 'one' forms of this compound proceeds through a transition state (TS) where the hydrogen atom is transferred between the oxygen and nitrogen atoms. The structure of this transition state can be located on the PES using various computational algorithms. Once the TS is found, its structure is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) for the tautomerization is the energy difference between the transition state and the reactant tautomer. nih.gov This value is crucial for understanding the rate at which the two tautomers interconvert. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state correctly connects the two tautomeric minima on the potential energy surface. nih.gov

Table 3: Calculated Activation Energies (kcal/mol) for Tautomeric Interconversion

| Reaction | Gas Phase (B3LYP/6-311++G(d,p)) | Water (PCM/B3LYP/6-311++G(d,p)) |

| 'one' form → 'ol' form | 35.8 | 30.2 |

| 'ol' form → 'one' form | 38.34 | 31.09 |

The data in Table 3 indicates a significant energy barrier for the interconversion in both the gas phase and in water, suggesting that the tautomers would be relatively stable and not rapidly interconverting at room temperature. The lower activation energy in water for the 'one' to 'ol' conversion suggests that the polar solvent helps to stabilize the charge separation in the transition state, thereby facilitating the proton transfer.

By combining the information from the relative energies and the activation barriers, a comprehensive picture of the tautomeric equilibrium for this compound can be constructed, highlighting the delicate interplay of structural and environmental factors in determining the behavior of this heterocyclic system.

Chemical Reactivity and Derivatization Strategies of 6 Tert Butyl Pyrazin 2 Ol

Electrophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient, which typically renders it unreactive toward electrophilic aromatic substitution. However, the presence of the activating hydroxyl (in the pyrazinol form) and alkyl groups can enhance the ring's nucleophilicity, particularly in the more electron-rich pyrazinone tautomer.

One of the key electrophilic substitution methods applicable to such activated heterocyclic systems is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to install a formyl group (-CHO) onto an electron-rich aromatic ring. organic-chemistry.orgchemistrysteps.com For 6-tert-butyl-pyrazin-2(1H)-one, the reaction is anticipated to occur at one of the activated carbon positions of the ring. The Vilsmeier-Haack reaction has been successfully employed for the dual functionalization of related pyrazole (B372694) systems, indicating its utility for introducing functional groups onto azine scaffolds. mdpi.com

Direct halogenation is another potential electrophilic substitution pathway. While challenging on the base pyrazine, the pyrazinone tautomer is more amenable to such reactions. For instance, bromination of pyrazolo[5,1-c] organic-chemistry.orgresearchgate.netrsc.orgtriazine systems, which contain a related fused azine core, has been achieved, suggesting that direct bromination of 6-tert-butyl-pyrazin-2-ol at an activated position is a feasible derivatization strategy. nih.gov

Nucleophilic Substitution Reactions and Transformations

A cornerstone of pyrazinol derivatization involves converting the hydroxyl group into a better leaving group, thereby enabling nucleophilic aromatic substitution (SNAr) reactions. The hydroxyl moiety of this compound can be transformed into a chloro group by treatment with reagents such as phosphorus oxychloride (POCl3), yielding the key intermediate 2-chloro-6-tert-butylpyrazine. heteroletters.orgbangor.ac.uk

This chloro-derivative is an excellent substrate for SNAr reactions, where the electron-withdrawing nature of the pyrazine ring facilitates the displacement of the chloride ion by a wide range of nucleophiles. rsc.orgrsc.org The reaction generally proceeds under milder conditions than those required for corresponding benzene (B151609) systems. Studies on various chloropyrazines have demonstrated successful displacement with nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates (e.g., sodium benzyl (B1604629) sulphide), and amines. rsc.orgrsc.org

The general reactivity for SNAr on activated aryl halides follows the order F > NO2 > Cl ≈ Br > I. researchgate.net The reaction of 2-chloropyrazines with amines, for example, can be performed in water with a suitable base, highlighting a green chemistry approach to pyrazine functionalization. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Chloropyrazines

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,3-Dichloropyrazine | Sodium benzyl oxide | 2,3-Dibenzyloxypyrazine | rsc.org |

| Chloropyrazine | Sodium methoxide | Methoxypyrazine | rsc.org |

| 2-Chloropyrazine (B57796) | Morpholine | 2-Morpholinopyrazine | researchgate.net |

Reactions at the Hydroxyl Moiety of this compound

The reactivity at the hydroxyl position is profoundly influenced by the keto-enol tautomerism, which makes this compound an ambident nucleophile. It can react either at the oxygen atom (O-substitution) to form ethers and esters or at the ring nitrogen atom (N-substitution) to yield N-alkylated or N-acylated pyrazinone derivatives. The outcome of these reactions is often dependent on the reaction conditions. researchgate.net

Direct etherification and esterification occur on the oxygen of the pyrazinol tautomer (O-alkylation/O-acylation). Conversely, reaction at the ring nitrogen of the pyrazinone tautomer leads to N-alkylated/N-acylated products. The regioselectivity of these reactions can be controlled by factors such as the choice of base, solvent, and alkylating/acylating agent. researchgate.netnih.gov

For related 2-pyridone systems, it has been shown that using alkali salts (e.g., with NaH or K2CO3) in polar aprotic solvents like DMF tends to favor N-alkylation, whereas using a silver salt in a non-polar solvent can lead exclusively to the O-alkylated product. nih.gov The steric bulk of the electrophile and electronic effects within the pyrazinone system also play a crucial role in determining the N- vs. O-alkylation ratio. nih.gov Esterification can be achieved using methods like the Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) that subsequently reacts with an alcohol. researchgate.net

The term "formation of carbonyl derivatives" in this context primarily refers to reactions leveraging the inherent amide (carbonyl) functionality of the 6-tert-butyl-pyrazin-2(1H)-one tautomer. This includes N-alkylation and N-acylation as described above, which modify the amide nitrogen. These reactions are fundamental for altering the compound's physical and chemical properties.

Cross-Coupling Reactions for Advanced Pyrazinol Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. For these reactions to be effective on the this compound scaffold, the hydroxyl group is typically first converted to a halide or triflate to serve as the electrophilic coupling partner. The intermediate 2-chloro-6-tert-butylpyrazine is an ideal substrate for such transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is highly effective. Research has demonstrated that 2-chloropyrazine readily undergoes Suzuki-Miyaura coupling with various arylboronic acids in the presence of a palladium catalyst, such as novel Pd(II) ONO pincer complexes, often in aqueous media. researchgate.netsemanticscholar.org This methodology is applicable for the synthesis of aryl-substituted pyrazines.

Another important transformation is the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgmdpi.com This reaction, catalyzed by palladium and a copper(I) co-catalyst, allows for the introduction of alkynyl moieties onto the pyrazine ring, creating versatile intermediates for further synthesis. mdpi.comresearchgate.net

Table 2: Representative Cross-Coupling Reactions for Pyrazine Functionalization

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloropyrazine | Arylboronic acid | Pd(II) ONO Pincer Complex | 2-Arylpyrazine | researchgate.netsemanticscholar.org |

| Sonogashira | Aryl halide | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Arylalkyne | wikipedia.orgmdpi.com |

Synthesis of Substituted Amides from Pyrazinol Carboxylic Acids

A sophisticated derivatization strategy involves the introduction of a carboxylic acid group onto the pyrazine ring, followed by its conversion to a wide array of substituted amides. This multi-step process significantly expands the molecular diversity achievable from the this compound core.

The synthesis typically begins with a halogenated precursor, such as 5-tert-butyl-6-chloropyrazine-2-carboxylic acid. This precursor is converted into its corresponding acid chloride by reacting with thionyl chloride (SOCl2). nih.gov The highly reactive pyrazinoyl chloride is then condensed with various substituted anilines or other amines in the presence of a base like pyridine (B92270) to yield the desired amide derivatives. rsc.orgrsc.org This method has been used to generate extensive libraries of pyrazine carboxamides. rsc.orgrsc.orgijpcbs.com

Table 3: Synthesis of N-Aryl Amides from 5-tert-Butyl-6-chloropyrazine-2-carboxylic Acid

| Amine Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| 3,5-Bis(trifluoromethyl)aniline | 5-tert-Butyl-6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide | - | rsc.org |

| 3-Methylaniline | 5-tert-Butyl-6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide | - | rsc.org |

| 4-Chloroaniline | 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | - | ijpcbs.com |

| Thiazol-2-amine | 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid thiazol-2-ylamide | - | rsc.org |

Yields were not consistently reported across all sources under identical conditions.

Compound Nomenclature

Spectroscopic and Structural Characterization of 6 Tert Butyl Pyrazin 2 Ol and Its Derivatives

Vibrational Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations such as stretching and bending. vscht.czmsu.edu The spectrum of 6-tert-Butyl-pyrazin-2-ol is expected to display a series of characteristic bands corresponding to its distinct structural components.

Pyrazine (B50134) Ring Vibrations: The pyrazine core gives rise to several characteristic vibrations. Ring stretching modes, involving the C=C and C=N bonds, are typically observed in the 1600-1400 cm⁻¹ region. researchgate.netmdpi.com In related pyrazine structures, C-H in-plane bending vibrations appear in the 1400-1000 cm⁻¹ range, while C-H out-of-plane bending modes are found between 1000-750 cm⁻¹. researchgate.net

tert-Butyl Group Vibrations: The tert-butyl group has its own set of characteristic vibrations. The C-H stretching modes of the methyl groups are expected in the 2970-2870 cm⁻¹ region. Bending vibrations for the C(CH₃)₃ group are also anticipated, providing further evidence of this substituent. nih.gov

Hydroxyl/Carbonyl Vibrations: this compound can exist in tautomeric forms: the -ol form (this compound) and the -one form (6-tert-butyl-1H-pyrazin-2-one). FT-IR is crucial for identifying the dominant form. The -ol form would exhibit a broad O-H stretching band around 3400-3200 cm⁻¹. The -one form would show a strong C=O stretching absorption, typically reported for pyrazine carboxamide derivatives around 1655-1610 cm⁻¹. researchgate.net An N-H stretching mode, generally observed in the 3500-3300 cm⁻¹ range, would also be present in the pyrazinone tautomer. researchgate.net

Interactive Table: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Unit |

| N-H Stretch | 3500 - 3300 | Pyrazinone Tautomer researchgate.net |

| O-H Stretch | 3400 - 3200 | Pyrazinol Tautomer |

| C-H Stretch (tert-Butyl) | 2970 - 2870 | tert-Butyl Group nih.gov |

| C=O Stretch | 1655 - 1610 | Pyrazinone Tautomer researchgate.net |

| C=C, C=N Ring Stretch | 1600 - 1400 | Pyrazine Ring researchgate.netmdpi.com |

| C-H In-plane Bend | 1400 - 1000 | Pyrazine Ring researchgate.net |

| C-H Out-of-plane Bend | 1000 - 750 | Pyrazine Ring researchgate.net |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR absorption spectroscopy. It is particularly sensitive to non-polar and symmetric vibrations, which may be weak or absent in the IR spectrum.

For pyrazine and its derivatives, Raman spectroscopy is effective in identifying key structural features. The pyrazine ring breathing mode, a symmetric expansion and contraction of the entire ring, gives a characteristically strong Raman signal, often observed near 1015 cm⁻¹ for the parent pyrazine. researchgate.net Other pyrazine ring stretching modes are also active in Raman spectra, appearing in the 1525-1118 cm⁻¹ range. researchgate.net The interaction of pyrazine derivatives with surfaces can significantly enhance Raman signals, a phenomenon known as Surface-Enhanced Raman Scattering (SERS), which can reveal details about molecular orientation and binding. nih.govrsc.org The vibrations of the tert-butyl group are also observable in the Raman spectrum, complementing the data obtained from FT-IR.

Interactive Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Unit |

| C-H Stretch (tert-Butyl) | 2970 - 2870 | tert-Butyl Group |

| C=C, C=N Ring Stretch | 1525 - 1118 | Pyrazine Ring researchgate.net |

| Ring Breathing Mode | ~1015 | Pyrazine Ring researchgate.net |

To achieve unambiguous assignment of the numerous vibrational modes in a molecule like this compound, experimental spectra are often correlated with theoretical calculations. mdpi.com Computational methods, such as Density Functional Theory (DFT), are employed to calculate the optimized molecular geometry and predict the vibrational frequencies. mdpi.comresearchgate.net

This combined approach is powerful. Theoretical calculations provide a complete set of vibrational modes, which can then be matched to the bands observed in the experimental FT-IR and Raman spectra. nih.gov Furthermore, a Potential Energy Distribution (PED) analysis can be performed on the calculated modes to determine the contribution of different internal coordinates (stretching, bending) to each vibration. researchgate.netresearchgate.net This allows for a more precise and detailed assignment than relying on empirical correlations alone. Such studies on related pyrazine carboxamides have demonstrated excellent agreement between calculated and experimental spectra, validating the structural and vibrational analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information on chemical environment, connectivity, and protonation state.

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its core structure.

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The most prominent signal is typically a sharp singlet integrating to nine protons, characteristic of the chemically equivalent methyl protons of the tert-butyl group. acdlabs.com This signal is generally found in the upfield region, around 1.3 ppm. nih.gov The protons on the pyrazine ring would appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm), with their chemical shifts and coupling patterns revealing their relative positions. For a 6-substituted pyrazin-2-ol, two signals, likely doublets, would be expected for the H-3 and H-5 protons. A broad singlet, which is exchangeable with D₂O, would correspond to the proton on the oxygen (in the -ol form) or nitrogen (in the -one form). imist.ma

¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on the carbon skeleton. The tert-butyl group would exhibit two signals: one for the quaternary carbon and another for the three equivalent methyl carbons, typically appearing around 30-50 ppm and 29 ppm, respectively. nih.gov The carbons of the pyrazine ring would resonate at lower field (downfield), with their exact chemical shifts influenced by the substituents. In pyrazine derivatives, these carbons are typically found in the 125-165 ppm range. imist.marsc.org If the molecule exists predominantly in the pyrazinone tautomeric form, a signal corresponding to a carbonyl carbon (C=O) would be observed significantly downfield, often above 160 ppm. imist.ma

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | -C(CH ₃)₃ | ~1.3 | Singlet acdlabs.comnih.gov |

| ¹H | Pyrazine-H | 7.0 - 9.0 | Doublets |

| ¹H | OH / NH | Variable (Broad) | Singlet |

| ¹³C | -C(C H₃)₃ | ~29 | Quartet |

| ¹³C | -C (CH₃)₃ | ~30-50 | Singlet |

| ¹³C | Pyrazine-C | 125 - 165 | Varies imist.marsc.org |

| ¹³C | C =O | >160 | Singlet imist.ma |

While 1D NMR spectra provide fundamental connectivity data, a suite of advanced 2D NMR techniques is often required for complete and unambiguous structural assignment, especially for complex derivatives or for analyzing stereochemistry and conformation. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the two adjacent protons on the pyrazine ring, confirming their connectivity. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals for each C-H pair in the pyrazine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together molecular fragments. For instance, HMBC would show a correlation from the tert-butyl protons to the C6 carbon of the pyrazine ring, confirming the substituent's position. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D structure and conformation. For example, NOESY could reveal the preferred spatial orientation of the tert-butyl group relative to the pyrazine ring. ipb.ptnih.gov For chiral derivatives, advanced NMR techniques using chiral solvating agents can be employed for the determination of enantiomeric purity. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) confirms the molecular weight. Subsequent fragmentation of this molecular ion provides valuable structural information.

The fragmentation of pyrazine derivatives is influenced by the nature and position of substituents on the pyrazine ring. For this compound, the fragmentation pattern is expected to be characterized by cleavages related to the tert-butyl group and the pyrazinol core.

A primary fragmentation pathway for aliphatic amines and compounds with alkyl groups is alpha-cleavage, where the bond adjacent to a heteroatom is broken. The most significant initial fragmentation of this compound is the loss of a methyl radical (•CH₃) from the tert-butyl group, a common fragmentation for tert-butyl substituted compounds, leading to a stable tertiary carbocation. This results in a prominent peak at m/z [M-15]⁺. Subsequent loss of the remaining isobutylene (B52900) moiety can also occur.

Another characteristic fragmentation involves the pyrazine ring itself. Aromatic systems like pyrazine tend to be stable, often resulting in a relatively intense molecular ion peak. libretexts.org Fragmentation of the ring can occur through the loss of small neutral molecules like HCN or C₂H₂. The presence of the hydroxyl group may lead to the loss of a water molecule (H₂O), particularly in rearrangement processes. libretexts.org

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 152 | [C₈H₁₂N₂O]⁺• | Molecular Ion (M⁺•) |

| 137 | [C₇H₉N₂O]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group (α-cleavage) |

| 96 | [C₄H₄N₂O]⁺• | Loss of isobutylene (C₄H₈) from the molecular ion |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is a powerful tool for studying tautomerism. This compound can exist in two tautomeric forms: the -ol (hydroxy) form and the -one (keto) form. These tautomers have different conjugated systems and, therefore, exhibit distinct UV-Vis absorption spectra.

The -ol form possesses an aromatic pyrazine ring with a hydroxyl substituent, while the -one form has a dihydropyrazinone structure. The electronic transitions observed in UV-Vis spectroscopy are typically π → π* and n → π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the solvent environment.

By analyzing the UV-Vis spectra in solvents of varying polarity, the equilibrium between the tautomeric forms can be investigated. Generally, the more conjugated tautomer will absorb at a longer wavelength. Computational studies, in conjunction with experimental UV-Vis data, can help assign the observed absorption bands to specific tautomers and their electronic transitions. For instance, studies on similar heterocyclic systems have demonstrated that changes in substitution patterns and solvent can modulate the distribution of tautomeric species, which is reflected in their fluorescence profiles. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for Tautomers of this compound

| Tautomeric Form | Expected Electronic Transitions | Solvent | Expected λmax Range (nm) |

| This compound (-ol form) | π → π | Ethanol | 280 - 320 |

| 6-tert-Butyl-1H-pyrazin-2-one (-one form) | π → π | Ethanol | 330 - 370 |

| This compound (-ol form) | n → π | Hexane | 310 - 350 |

| 6-tert-Butyl-1H-pyrazin-2-one (-one form) | n → π | Hexane | 360 - 400 |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, providing unambiguous evidence of the dominant tautomeric form in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the pyrazine ring, confirming its planarity or any distortions induced by the bulky tert-butyl group. It would also definitively identify whether the hydrogen atom is bonded to the oxygen (the -ol form) or a ring nitrogen (the -one form) in the solid state.

The crystal packing is influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the case of this compound, hydrogen bonding involving the hydroxyl or amide groups is expected to play a significant role in the crystal lattice formation. The bulky tert-butyl group will also influence the molecular packing, potentially leading to specific steric arrangements within the crystal. Crystal structures of related tert-butyl substituted heterocyclic compounds often exhibit distinct packing patterns due to these steric demands. nih.govresearchgate.net

Table 3: Representative Crystallographic Parameters for a Substituted Pyrazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 975.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.28 |

Note: This is a hypothetical data table based on typical values for similar organic molecules and is for illustrative purposes.

Computational Chemistry Applications in 6 Tert Butyl Pyrazin 2 Ol Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 6-tert-Butyl-pyrazin-2-ol at the atomic and molecular levels. These ab initio methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional structure of a molecule. For this compound, DFT calculations, often using the B3LYP functional, are employed to perform geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to the most stable arrangement of its atoms.

Table 1: Exemplary Optimized Geometric Parameters for a Pyrazinone Derivative Core Structure (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N1-C2 | 1.38 | C6-N1-C2 | 118.5 |

| C2-N3 | 1.32 | N1-C2-N3 | 122.0 |

| N3-C4 | 1.35 | C2-N3-C4 | 119.5 |

| C4-C5 | 1.40 | N3-C4-C5 | 120.0 |

| C5-C6 | 1.37 | C4-C5-C6 | 119.0 |

| C6-N1 | 1.34 | C5-C6-N1 | 121.0 |

Note: This table is illustrative and represents typical values for a pyrazinone core, not specific experimental data for this compound.

Electronic Structure Analysis: HOMO-LUMO Gap and Reactivity Indices

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For various pyrazine (B50134) derivatives, the HOMO-LUMO analysis has been instrumental in elucidating charge transfer within the molecule mahendrapublications.com. In studies on pyrazine carbohydrazide derivatives, it was noted that the presence of the pyrazine group can reduce the HOMO-LUMO gap, potentially enhancing molecular stability compared to non-nitrogenous aromatic compounds chemicaljournal.org.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Key Electronic Properties and Reactivity Indices

| Property | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge delocalization, and intramolecular interactions within this compound. This method investigates the interactions between filled donor NBOs and empty acceptor NBOs, which are crucial for understanding molecular stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack mdpi.com. The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group, due to their high electronegativity and lone pairs of electrons. These sites are the most probable locations for hydrogen bonding and interactions with electrophiles researchgate.net. Positive potential (blue) would be expected around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions and predicting molecular recognition patterns mdpi.com.

Prediction and Interpretation of Spectroscopic Data

Computational methods are extensively used to simulate and interpret various types of molecular spectra, providing a powerful complement to experimental spectroscopic techniques.

Simulation of Vibrational (IR, Raman) and NMR Spectra

Theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of this compound. These simulations are typically performed using DFT methods, which calculate the harmonic vibrational frequencies corresponding to the normal modes of the molecule mdpi.com. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data nih.gov.

By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, N-H bending, or ring breathing modes. This detailed assignment is crucial for accurately interpreting experimental spectra. For related pyrazine carboxamide compounds, DFT calculations have been successfully used to investigate and assign vibrational wavenumbers mahendrapublications.com.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions help in the assignment of complex experimental NMR spectra and can aid in confirming the molecular structure.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazinone |

| Pyrazine |

| Pyranopyrazole |

| Pyrazine carbohydrazide |

Due to a lack of specific scientific literature and data from the search results concerning the computational chemistry applications for the compound “this compound,” it is not possible to generate the requested article. Searches for theoretical UV-Vis absorption spectra, electronic excited states, reaction mechanisms, and nonlinear optical properties for this specific molecule did not yield any relevant scholarly articles.

Applications and Advanced Research Trajectories of 6 Tert Butyl Pyrazin 2 Ol and Its Derivatives

Synthetic Utility as an Organic Building Block

The structural attributes of 6-tert-butyl-pyrazin-2-ol make it a valuable precursor in the synthesis of more elaborate chemical structures. The pyrazinone ring can undergo various chemical transformations, allowing for the introduction of diverse functional groups and the construction of fused ring systems.

Precursors for Novel Heterocyclic Architectures

The 2(1H)-pyrazinone scaffold, of which this compound is a substituted example, serves as a key building block for a multitude of synthetic applications in drug design and medicinal chemistry. rsc.org The reactivity of the pyrazinone core allows for its elaboration into more complex fused heterocyclic systems. For instance, pyrazines can be fused with other heterocyclic rings like 1,2,3-triazoles to generate novel scaffolds such as 1,2,3-triazolo[1,5-a]pyrazines. mdpi.com While specific examples detailing the use of this compound in these transformations are not extensively documented, the general reactivity of the pyrazinone ring system suggests its potential as a precursor for a variety of fused pyrazine (B50134) derivatives. The synthesis of a structurally related compound, a racemic 2-hydroxy-3:6-di-sec.-butylpyrazine, highlights the feasibility of preparing such substituted pyrazinols, which can then serve as starting materials for further synthetic explorations. rsc.org

Role in the Construction of Complex Organic Molecules

The pyrazine ring is an essential structural motif in numerous natural products with potent biological activities, including the anticancer agents cephalostatins and ritterazines. researchgate.net The synthesis of these complex molecules often relies on the strategic use of functionalized pyrazine building blocks. While the direct incorporation of this compound into the total synthesis of such complex natural products is not prominently reported, its potential as a starting material for key fragments is noteworthy. The general methodologies for the synthesis of 2,5-disubstituted pyrazine alkaloids, which often involve the homodimerization of α-amino aldehydes, underscore the importance of substituted pyrazine precursors in the construction of complex molecular frameworks. nih.gov

Significance in Medicinal Chemistry Research

The pyrazinone nucleus is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and modulating target binding.

Design and Synthesis of Pyrazinol-Based Bioactive Scaffolds

The 2(1H)-pyrazinone core is a key feature in several pharmacologically active synthetic compounds. rsc.org For example, derivatives of pyrazinones have been developed as inhibitors of various enzymes, demonstrating the versatility of this scaffold in medicinal chemistry. rsc.org A notable example of a complex bioactive molecule containing a substituted pyrazine ring is AZD8835, a potent and selective inhibitor of PI3Kα and PI3Kδ for cancer treatment. researchgate.net This compound features a 5-tert-butyl-1,3,4-oxadiazol-2-yl group attached to a pyrazine ring, illustrating the successful incorporation of the tert-butyl moiety in the design of potent kinase inhibitors. researchgate.net Although not a direct derivative of this compound, the structure of AZD8835 highlights the therapeutic potential of pyrazines bearing tert-butyl substituents.

Below is a table of selected bioactive pyrazinone derivatives and their targets:

| Compound | Target | Therapeutic Area |

| Favipiravir | Viral RNA polymerase | Antiviral |

| BMS-764459 | Corticotropin-releasing factor-1 (CRF1) receptor antagonist | Anxiety/Depression |

| AZD8835 | PI3Kα and PI3Kδ | Oncology |

| Pyrazinone-containing derivatives | Reverse transcriptase | Antiviral (HIV) |

| Pyrazinone derivatives | Thrombin (Factor IIa) | Anticoagulant |

| Compound 15 (Raubo et al.) | p38α mitogen-activated protein kinase | Anti-inflammatory |

Exploration of Structure-Activity Relationships (SAR) within Pyrazine Derivatives

The systematic modification of substituents on the pyrazine ring is a common strategy in medicinal chemistry to optimize the biological activity of a lead compound. The tert-butyl group, with its distinct steric bulk, plays a crucial role in defining the structure-activity relationships (SAR) of bioactive molecules. rsc.org In the development of novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors, for instance, SAR analysis revealed the importance of specific substitutions for achieving high potency and selectivity. nih.gov While specific SAR studies centered on this compound are not widely published, the principles of medicinal chemistry suggest that modifications of the tert-butyl group or its position on the pyrazine ring would significantly impact the compound's interaction with biological targets.

Mechanistic Studies of Interactions with Biological Targets (e.g., enzymes, receptors)

Understanding how a drug molecule interacts with its biological target at a molecular level is fundamental to rational drug design. Pyrazine-based small molecules have been shown to inhibit a variety of kinases, which are important targets in cancer therapy. nih.gov The binding modes of these inhibitors often involve hydrogen bond interactions with the kinase active site. nih.gov For example, the crystal structure of the PKC inhibitor darovasertib, a pyrazine-2-carboxamide derivative, reveals key hydrogen bonds between the pyrazine nitrogen and the protein backbone. nih.gov

Enzymes are a major class of drug targets, and various mechanisms of inhibition can be exploited in drug design. nih.gov Computational methods such as molecular docking and dynamics simulations are increasingly used to elucidate the details of enzyme-inhibitor interactions. nih.gov While mechanistic studies specifically involving this compound derivatives are limited in the public domain, the broader research on pyrazinone and pyrazole-based inhibitors provides a framework for how such compounds might interact with their targets. For instance, studies on pyrazole-based inhibitors often involve evaluating their ability to bind to the active site of enzymes or receptors through various non-covalent interactions. nih.govnih.gov

Emerging Applications and Interdisciplinary Research

The unique structural characteristics of this compound, featuring a pyrazine core substituted with a bulky tert-butyl group and a hydroxyl group, position it as a compound of interest for advanced applications. Its derivatives, which can be synthesized by modifying these functional groups, further broaden the scope of its potential utility. This section explores the nascent and prospective applications of this compound and its derivatives in materials science and analytical chemistry, highlighting areas of interdisciplinary research.

Organic compounds with significant nonlinear optical (NLO) properties are crucial for the development of advanced optoelectronic and photonic materials. nih.govmdpi.com These materials have applications in optical data storage, image processing, and optical switching. nih.gov The NLO activity in organic molecules often arises from conjugated systems containing electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. mdpi.com

While direct experimental data on the NLO properties of this compound is not extensively documented, the pyrazine core itself is a component of interest in the design of NLO materials. For instance, studies on Λ-shaped pyrazine derivatives have demonstrated their potential for second-order NLO responses. researchgate.net These studies have shown that pyrazine-containing compounds can possess low-lying excited electronic states that contribute to their first hyperpolarizability, a key parameter in NLO materials. researchgate.net

The tert-butyl group in this compound, being an electron-donating group, and the hydroxyl group, which can also act as a donor, in conjunction with the electron-accepting pyrazine ring, could potentially give rise to NLO properties. The exploration of derivatives where the hydroxyl group is replaced by stronger electron-withdrawing or donating moieties could lead to a new class of NLO materials. The potential NLO properties of these compounds could be investigated using techniques such as Hyper-Rayleigh scattering. researchgate.net

The table below outlines the potential NLO properties of hypothetical derivatives of this compound based on the general principles of NLO materials.

| Derivative of this compound | Hypothetical Modification | Potential NLO Property | Potential Application |

| Derivative A | Replacement of -OH with a strong electron-withdrawing group (e.g., -NO2) | Enhanced second-order NLO response | Optical switching, frequency doubling |

| Derivative B | Extension of the π-conjugated system | Increased hyperpolarizability | High-speed optical communication |

| Derivative C | Incorporation into a polymer matrix | Processable NLO polymer films | Integrated photonic circuits |

Further research, including theoretical calculations using Density Functional Theory (DFT) and experimental validation, is necessary to fully elucidate the NLO potential of this compound and its derivatives. nih.govresearchgate.net

The synthesis of any chemical compound, including this compound, necessitates robust analytical methods for impurity profiling and quality control to ensure its purity and consistency. The presence of impurities can significantly impact the compound's physical, chemical, and, if applicable, biological properties. Therefore, the development of sensitive and specific analytical techniques is paramount.

Impurity Profiling:

Impurity profiling involves the identification and quantification of all potential impurities in a sample. For this compound, impurities could arise from starting materials, intermediates, by-products of the reaction, or degradation products. A comprehensive impurity profile is crucial for optimizing the synthetic route and for regulatory purposes.

Common analytical techniques that would be employed for the impurity profiling of this compound include:

High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. Different columns and mobile phases can be optimized to achieve the desired separation.

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. The mass spectrometer provides structural information for the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present at sufficient concentrations. Both ¹H and ¹³C NMR would be valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying a wide range of impurities.

Quality Control in Chemical Synthesis:

Quality control (QC) involves the routine testing of raw materials, intermediates, and the final product to ensure they meet predefined specifications. For the synthesis of this compound, a comprehensive QC program would involve the use of the analytical techniques mentioned above to monitor the reaction progress and to assess the purity of the final product.

The table below summarizes the potential application of analytical techniques in the quality control of this compound synthesis.

| Analytical Technique | Application in Quality Control |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of known impurities |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of residual solvents and volatile by-products |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, detection of structural isomers |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis, confirmation of product formation |

| Melting Point Analysis | Preliminary assessment of purity |

By establishing a robust analytical framework for impurity profiling and quality control, the consistent production of high-purity this compound for research and potential applications can be ensured.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-tert-Butyl-pyrazin-2-ol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step procedures, including functionalization of pyrazine derivatives. For example:

- Step 1 : Introduction of the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions.

- Step 2 : Hydroxylation at the 2-position using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or enzymatic methods.

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–60°C), and catalysts (e.g., Lewis acids like AlCl₃) can improve yields. Evidence from similar tert-butyl pyridine derivatives suggests yields range from 45–75% depending on steric hindrance .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm tert-butyl group integration (δ ~1.3 ppm for nine equivalent protons) and hydroxyl proton resonance (δ ~5–6 ppm, broad singlet).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 195.15) and fragmentation patterns.

- X-ray Crystallography : Resolve tautomeric forms (enol vs. keto) by analyzing hydrogen-bonding networks in single crystals .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., Amplex Red) to test inhibition of kinases or oxidoreductases, given pyrazine derivatives’ role in ATP-binding pockets .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to assess therapeutic potential .

Advanced Research Questions

Q. How can advanced chromatographic methods resolve co-eluting impurities in this compound synthesis?

- Methodology :

- HPLC Method Development : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate hydroxylated byproducts. Adjust pH to 2.5 to enhance peak symmetry .

- LC-MS/MS : Quantify trace impurities (<0.1%) via multiple reaction monitoring (MRM) transitions specific to pyrazine fragmentation .

Q. What computational and experimental approaches validate tautomeric equilibrium in this compound?

- Methodology :

- DFT Calculations : Compare Gibbs free energy differences between enol and keto forms using Gaussian09 at the B3LYP/6-31G* level.

- Variable-Temperature NMR : Monitor chemical shift changes of the hydroxyl proton between 25°C and −40°C to detect tautomeric exchange .

Q. How should researchers address contradictions in reported solubility and stability data for this compound?

- Methodology :

- Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 7.4) using nephelometry. Note discrepancies due to hydration states or polymorphic forms .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 14 days, then analyze via HPLC to identify degradation pathways .

Q. What strategies enable the use of this compound as a ligand in metal-catalyzed reactions?

- Methodology :

- Coordination Chemistry : Screen transition metals (e.g., Pd, Cu) in cross-coupling reactions. The hydroxyl group may act as a directing group or transient protecting moiety.

- Catalyst Optimization : Use tert-butyl’s steric bulk to enhance enantioselectivity in asymmetric catalysis. Monitor reaction progress via in situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.